

Spectroscopic Profile of 2-Chloro-3-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-nitrotoluene

Cat. No.: B091179

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **2-Chloro-3-nitrotoluene** (CAS No: 3970-40-9), a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^[1] The following sections detail its spectral characteristics, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and outline generalized experimental protocols for obtaining such data.

Chemical Structure and Properties

2-Chloro-3-nitrotoluene, also known as 2-chloro-1-methyl-3-nitrobenzene, has the molecular formula $C_7H_6ClNO_2$ and a molecular weight of 171.58 g/mol.^[2] It is a light yellow liquid at room temperature with a melting point of 21 °C and a boiling point of 147 °C at 25 mmHg.

Molecular Structure:

Caption: Chemical structure of **2-Chloro-3-nitrotoluene**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Chloro-3-nitrotoluene**.

¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.84	d, $J = 8.0$ Hz	1H	Aromatic CH
7.68	d, $J = 8.0$ Hz	1H	Aromatic CH
7.50-7.46	m	1H	Aromatic CH
2.44	s	3H	$-\text{CH}_3$

Note: Data acquired in DMSO-d₆ at 400 MHz.

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
149.3	C-NO ₂
135.5	C-Cl
133.0	Aromatic CH
129.8	C-CH ₃
126.1	Aromatic CH
124.9	Aromatic CH
19.8	$-\text{CH}_3$

Note: Specific solvent and frequency for the compiled ¹³C NMR data were not consistently available across sources.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3100-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch (-CH ₃)
~1530	Asymmetric NO ₂ stretch
~1350	Symmetric NO ₂ stretch
~800-700	C-Cl stretch

Note: IR data is typically acquired as a thin film or in a suitable solvent.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy

3.1.1. Sample Preparation

- Weighing: Accurately weigh 10-20 mg of **2-Chloro-3-nitrotoluene** for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

3.1.2. ¹H NMR Spectrum Acquisition

- Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the instrument to the deuterated solvent.
- Acquisition Parameters:

- Pulse Program: A standard ^1H acquisition program.
- Number of Scans (NS): Typically 16 to 32 scans.
- Spectral Width (SW): Approximately 12-16 ppm.
- Acquisition Time (AQ): Typically 2-4 seconds.
- Relaxation Delay (D1): 1-2 seconds.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase the spectrum.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
 - Integrate the peaks.

3.1.3. ^{13}C NMR Spectrum Acquisition

- Instrument Setup: Use the same sample and ensure the instrument is locked and shimmed.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).
 - Number of Scans (NS): 1024 to 4096 scans, or more, depending on concentration.
 - Spectral Width (SW): 200-250 ppm.
 - Acquisition Time (AQ): 1-2 seconds.
 - Relaxation Delay (D1): 2 seconds is a common starting point.
- Data Processing:

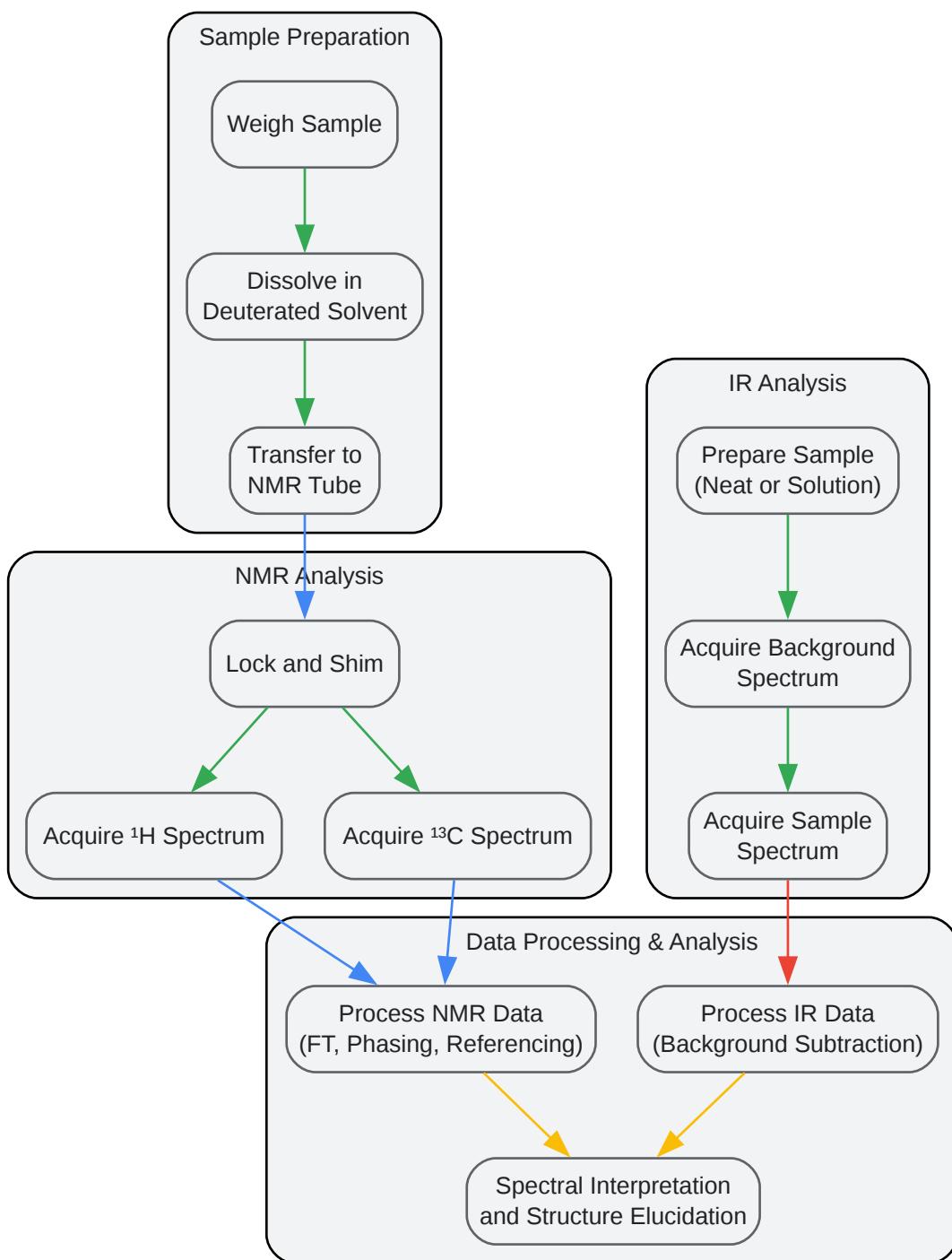
- Apply a Fourier transform to the FID.
- Phase the spectrum.
- Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

IR Spectroscopy (FTIR)

- Sample Preparation:
 - Neat (Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal interference in the spectral regions of interest. Fill an appropriate liquid cell with the solution.
- Background Spectrum: Acquire a background spectrum of the KBr/NaCl plates or the solvent-filled cell.
- Sample Spectrum: Acquire the spectrum of the prepared sample.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-3-nitrotoluene**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-3-nitrotoluene | C7H6ClNO2 | CID 77591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-3-nitrotoluene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091179#spectroscopic-data-for-2-chloro-3-nitrotoluene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

